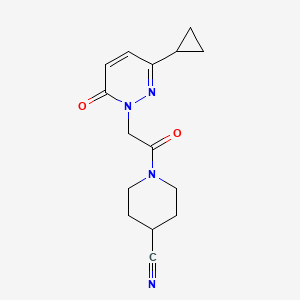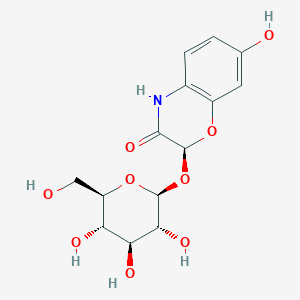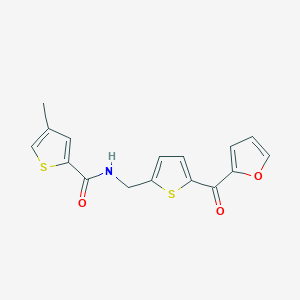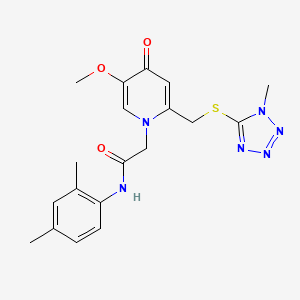
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the E3 ubiquitin ligase, MDM2, which plays a critical role in the regulation of the tumor suppressor protein, p53. MI-2 has been shown to induce apoptosis in cancer cells by activating the p53 pathway, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide and its derivatives have shown significant promise in the field of antimicrobial research. Patel and Dhameliya (2010) synthesized derivatives of this compound and found them to exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Cardiac Electrophysiological Activity
The compound's derivatives have been explored for their cardiac electrophysiological activity. Morgan et al. (1990) studied N-substituted imidazolylbenzamides or benzene-sulfonamides, showing that some derivatives exhibited potency comparable to existing selective class III agents (Morgan et al., 1990).
Antibacterial Evaluation of Derivatives
Ravichandiran, Premnath, and Vasanthkumar (2015) focused on the synthesis of naphthalene-1,4-dione derivatives and conducted molecular docking studies, indicating strong antibacterial properties against specific strains (Ravichandiran et al., 2015).
Anti-Inflammatory Applications
Nikalje, Hirani, and Nawle (2015) synthesized and evaluated the anti-inflammatory activity of 2-(1,3-dioxoisoindolin-2-yl) acetamido derivatives. These compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Anticancer Evaluation
A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety showed significant cytotoxic activity against several human cancer cell lines, indicating its potential in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial and Anticancer Activities
Kumar et al. (2014) synthesized derivatives with antimicrobial and anticancer activities, offering insights into the compound's versatility in treating various diseases (Kumar et al., 2014).
Glucokinase Activation
Iino et al. (2009) reported on the optimization of N-substituted benzamides, leading to the development of potent glucokinase activators with good oral availability, demonstrating its potential in diabetes treatment (Iino et al., 2009).
Anticonvulsant Properties
A study by Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant derivative, indicating potential applications in the treatment of epilepsy (Adolphe-Pierre et al., 1998).
Antiepileptic Activity of Derivatives
Asadollahi et al. (2019) investigated N-aryl derivatives for their antiepileptic activity, demonstrating significant potential in this domain (Asadollahi et al., 2019).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRCLDFARQELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)


![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)